N-(2,5-dimethylphenyl)piperidine-2-carboxamide
Description
N-(2,5-Dimethylphenyl)piperidine-2-carboxamide is a carboxamide derivative featuring a piperidine backbone substituted at the 2-position with a 2,5-dimethylphenyl group. This compound has garnered attention in agrochemical research due to its inhibitory activity on photosynthetic electron transport (PET) in plants, with an IC50 value of ~10 µM . Its structure-activity relationship (SAR) is influenced by the substituent positions on the phenyl ring and the compound’s lipophilicity, which are critical determinants of its bioactivity.
Structure
3D Structure
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-6-7-11(2)13(9-10)16-14(17)12-5-3-4-8-15-12/h6-7,9,12,15H,3-5,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLRUKKUYHCPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)piperidine-2-carboxamide typically involves the reaction of 2,5-dimethylaniline with piperidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and higher yields. Additionally, the use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the aromatic ring, depending on the reagent used.
Scientific Research Applications
N-(2,5-dimethylphenyl)piperidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Effects: 2,5-Dimethyl vs. 3,5-Dimethylphenyl Derivatives
The position of methyl groups on the phenyl ring significantly impacts biological activity. For instance:
- N-(3,5-Dimethylphenyl)piperidine-2-carboxamide demonstrates comparable PET inhibition (IC50 ~10 µM) to the 2,5-dimethyl analog .
- N-(2,5-Dimethylphenyl)piperidine-2-carboxamide benefits from substituents in the 2- and 5-positions, which optimize electron-withdrawing effects and lipophilicity, enhancing membrane permeability in chloroplasts .
Table 1: Substituent Position vs. PET Inhibition
| Compound | Substituent Positions | IC50 (µM) | Key Property |
|---|---|---|---|
| N-(2,5-Dimethylphenyl)-derivative | 2,5 | 10 | High lipophilicity |
| N-(3,5-Dimethylphenyl)-derivative | 3,5 | 10 | Increased steric bulk |
| N-(2,6-Dimethylphenyl)-derivative | 2,6 | N/A | Pharmaceutical use |
Electronic and Lipophilic Contributions
Industrial and Regulatory Considerations
- Synthesis Purity : The 2,5-dimethylphenyl derivative is synthesized via microwave-assisted reactions, ensuring high yields and purity . In contrast, the 2,6-dimethylphenyl analog requires chiral resolution using tartaric acid, complicating large-scale production .
- Regulatory Status: The 2,6-dimethylphenyl derivative is listed as a pharmaceutical impurity (Imp. B(EP)) in mepivacaine formulations, underscoring regulatory scrutiny in drug manufacturing . The 2,5-dimethylphenyl variant lacks such regulatory annotations, reflecting its niche agrochemical focus.
Key Research Findings and Data
- PET Inhibition Mechanism: The 2,5-dimethylphenyl derivative disrupts plastoquinone binding in photosystem II, validated by docking studies .
Biological Activity
N-(2,5-dimethylphenyl)piperidine-2-carboxamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is classified as a piperidine derivative. Its chemical formula is , and it features a piperidine ring substituted with a 2,5-dimethylphenyl group and a carboxamide functional group. This structural configuration is crucial for its biological activity.
The primary mechanism of action for this compound involves its interaction with sodium channels in neuronal cells. By blocking these channels, the compound inhibits the propagation of action potentials, leading to effects similar to those observed with local anesthetics. This action disrupts normal neuronal signaling pathways, resulting in decreased sensation in targeted areas.
Targeted Ion Channels
- Sodium Channels : The compound primarily targets voltage-gated sodium channels, which are essential for the initiation and conduction of nerve impulses.
- Potassium Channels : There is also evidence suggesting interactions with potassium channels, further influencing neuronal excitability and neurotransmitter release.
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:
- Analgesic Properties : Due to its sodium channel-blocking ability, it exhibits analgesic effects comparable to established local anesthetics.
- Antiviral Activity : Preliminary studies suggest that derivatives of piperidine compounds may possess antiviral properties against several viral strains, although specific data on this compound's efficacy remains limited .
- Antibacterial Activity : Research indicates that related compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Study 1: Analgesic Efficacy
In a controlled trial assessing the analgesic efficacy of this compound in rodent models, the compound demonstrated significant pain relief compared to a placebo group. The study measured nociceptive responses using the hot plate test and found that higher doses resulted in prolonged latency periods before withdrawal from heat stimuli.
Study 2: Antiviral Screening
A recent investigation into the antiviral properties of related piperidine derivatives revealed that certain structural modifications could enhance activity against viral pathogens such as influenza and coronaviruses. While direct studies on this compound are sparse, these findings suggest avenues for future research into its potential antiviral applications .
Table 1: Summary of Biological Activities
| Mechanism | Description |
|---|---|
| Sodium Channel Blockade | Inhibits action potential propagation |
| Potassium Channel Interaction | Modulates neuronal excitability |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2,5-dimethylphenyl)piperidine-2-carboxamide and its analogs?
Methodological Answer:
- Step 1 : React piperidine-2-carboxylic acid derivatives (e.g., acid chlorides or activated esters) with 2,5-dimethylaniline under reflux conditions in anhydrous solvents (e.g., dichloromethane or THF). Use coupling agents like DCC or EDC for carboxamide bond formation .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Key Validation : Confirm purity using HPLC (>95%) and characterize intermediates via FT-IR (amide C=O stretch at ~1650 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.5–7.2 ppm and piperidine protons at δ 1.2–3.5 ppm) .
Q. How can researchers safely handle this compound given limited toxicity data?
Methodological Answer:
- Safety Protocol :
- Use fume hoods, nitrile gloves, and lab coats during synthesis/handling.
- Store in airtight containers at 4°C, away from light.
- Assume acute toxicity based on structural analogs (e.g., bupivacaine derivatives) and avoid inhalation/contact .
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. No specific antidotes are documented; treat symptomatically .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
-
Primary Techniques :
-
Supporting Data :
Parameter Method Expected Result LogP Experimental (HPLC) ~3.4 (vs. Open Babel-predicted 3.2) Topological PSA Computational 44.6 Ų Melting Point DSC Pending (requires empirical data)
Advanced Research Questions
Q. How can structural contradictions in conformationally flexible analogs be resolved?
Methodological Answer:
- Case Study : Compare torsional angles (e.g., S–N bond twist at ~71.4° vs. 60.3° in related sulfonamides) using single-crystal X-ray diffraction. Use SHELX suite for refinement .
- Analysis : Calculate dihedral angles between aromatic and piperidine rings (e.g., 51.07° vs. 56.99° in analogs) to assess steric effects of methyl substituents .
Q. What experimental designs are optimal for evaluating anticancer activity in vitro?
Methodological Answer:
- Cell Line Testing : Use MCF-7 breast cancer cells with doxorubicin as a positive control.
- Protocol :
Prepare compound dilutions (0.1–100 µM in DMSO).
Incubate cells for 72 hours; measure viability via MTT assay.
Calculate IC₅₀ (e.g., 0.8 µM for analog N-(2,5-dimethylphenyl)-hydrazinecarbothioamide ).
- Mechanistic Follow-Up : Perform ROS assays to link antioxidant properties (radical scavenging) with cytotoxicity .
Q. How can computational and experimental data discrepancies in LogP determination be addressed?
Methodological Answer:
Q. What strategies differentiate structural isomers (e.g., 2,5- vs. 2,6-dimethylphenyl analogs)?
Methodological Answer:
- NMR Analysis : Focus on aromatic splitting patterns:
- X-ray Diffraction : Resolve methyl group positions via electron density maps .
Data Contradiction Analysis
Q. How should researchers address inconsistent bioactivity data across structural analogs?
Methodological Answer:
- Systematic Comparison :
- Normalize data using molarity (not mass-based concentrations).
- Control for assay variability (e.g., cell passage number, serum batch).
- Validate via orthogonal assays (e.g., apoptosis markers alongside viability) .
- Case Example : The 2,5-dimethylphenyl analog shows 10x higher activity than 3,4-dimethyl derivatives due to enhanced lipophilicity (LogP 3.4 vs. 2.8) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
